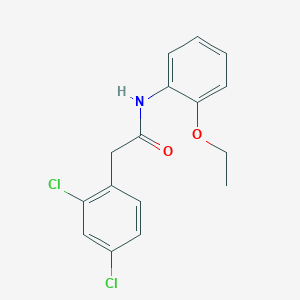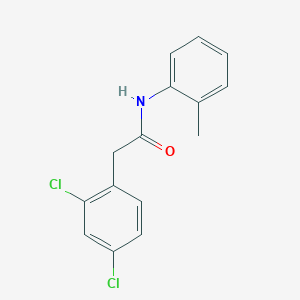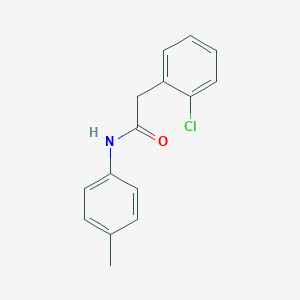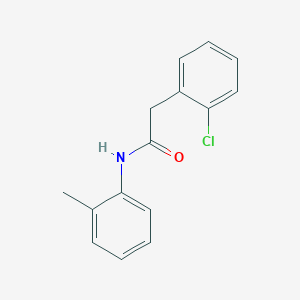![molecular formula C15H10N4O3 B270269 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione, also known as CMPD1, is a small molecule inhibitor that has shown promising results in scientific research for various applications. CMPD1 is a synthetic compound that was first synthesized in 2009 by a group of researchers at the University of Dundee, UK. Since then, it has been extensively studied for its potential therapeutic applications in various fields.
Mechanism of Action
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione exerts its effects by targeting specific signaling pathways in cells. It has been shown to inhibit the activity of various enzymes, including protein kinases and phosphatases. By inhibiting these enzymes, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione can modulate various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been shown to have various biochemical and physiological effects in cells. It can modulate the activity of various enzymes, including protein kinases and phosphatases, which play key roles in cellular processes. 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione can also affect the expression of various genes, leading to changes in cellular function. Physiologically, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione also has some limitations. It can be toxic to cells at high concentrations, and its effects can be cell-type specific.
Future Directions
There are several future directions for the study of 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione. One direction is to further elucidate its mechanism of action and identify its specific targets in cells. Another direction is to optimize its chemical structure to improve its efficacy and reduce its toxicity. Additionally, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione could be studied in combination with other compounds to enhance its therapeutic effects. Finally, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione could be studied in animal models to further evaluate its potential therapeutic applications.
Synthesis Methods
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione can be synthesized using a multi-step synthetic route that involves several chemical reactions. The first step involves the synthesis of a key intermediate, which is then further modified to form 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione. The synthesis of 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione involves the use of various reagents, including acetic anhydride, phosphorus oxychloride, and sodium hydroxide. The final product is obtained in good yield and high purity.
Scientific Research Applications
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurodegenerative diseases, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been shown to protect neurons from damage and improve cognitive function. In inflammation, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
Product Name |
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione |
|---|---|
Molecular Formula |
C15H10N4O3 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
3-amino-9-methyl-12-oxa-4,6,8-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2,6,8,13,15,17-heptaene-5,11-dione |
InChI |
InChI=1S/C15H10N4O3/c1-6-9-10(7-4-2-3-5-8(7)22-14(9)20)11-12(16)18-15(21)19-13(11)17-6/h2-5H,1H3,(H3,16,17,18,19,21) |
InChI Key |
ZRTYCWVFUYGXMX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=O)NC(=C2C3=C1C(=O)OC4=CC=CC=C43)N |
Canonical SMILES |
CC1=NC2=NC(=O)NC(=C2C3=C1C(=O)OC4=CC=CC=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270188.png)

![Ethyl 3-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B270191.png)









![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)
